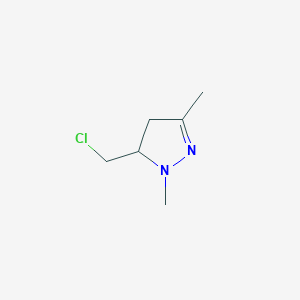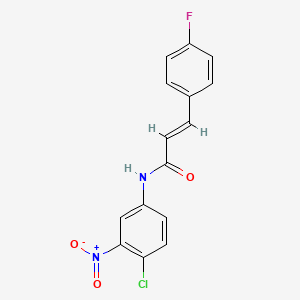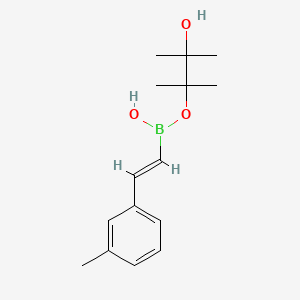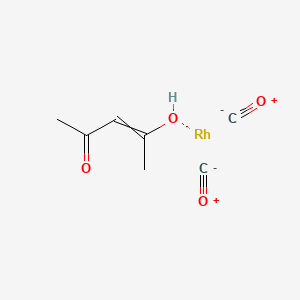![molecular formula C18H18FN3O3S2 B14801897 (2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide is a complex organic compound with a molecular formula of C18H18FN3O3S2 and a molecular weight of 407.48 . This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)sulfonylphenyl isothiocyanate with 4-fluorophenylacrylamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
相似化合物的比较
Similar Compounds
Similar compounds include:
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4-aminophenyl)sulfonyl]phenyl})acetamide
Uniqueness
N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(4-fluorophenyl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential for specific interactions with biological targets .
属性
分子式 |
C18H18FN3O3S2 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
(E)-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18FN3O3S2/c1-22(2)27(24,25)16-10-8-15(9-11-16)20-18(26)21-17(23)12-5-13-3-6-14(19)7-4-13/h3-12H,1-2H3,(H2,20,21,23,26)/b12-5+ |
InChI 键 |
PFIJJMUSTUTOIT-LFYBBSHMSA-N |
手性 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)




![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)





